3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)10-7-9(12-15-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOQNADAZVRFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NO1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazole-5-carboxamide derivatives .
Scientific Research Applications
Scientific Research Applications
3-Cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide has diverse applications across several scientific domains:
Chemical Research
- Building Block for Complex Molecules: It serves as a precursor in the synthesis of more complex organic compounds.
- Reagent in Organic Reactions: Utilized in various organic transformations due to its unique chemical properties.
Biological Studies
- Antimicrobial Activity: Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Preliminary studies suggest efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Pharmaceutical Development
- Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes and receptors involved in disease pathways.
Case Studies
-
Antimicrobial Efficacy Study:
- A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.
-
Cancer Cell Line Testing:
- In vitro tests on cancer cell lines demonstrated that the compound induced apoptosis in certain types of cancer cells while sparing normal cells. This selectivity highlights its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound reduces aromatic π-π interactions compared to chlorophenyl or phenyl substituents in analogs (e.g., ). This may lower binding affinity to aromatic-rich biological targets but improve metabolic stability.
- Amide Functionality: The tertiary N,N-dimethylcarboxamide in the target compound lacks hydrogen-bond donor capacity, unlike secondary amides in and . This could reduce polar interactions but enhance membrane permeability.
Physicochemical Properties
Key Observations :
- The absence of hydrogen-bond donors in the target compound may limit interactions with hydrophilic binding pockets, a contrast to the 3-oxo analog in , which has two donors.
Biological Activity
3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is a compound belonging to the hydrazone class, which has garnered attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone typically involves the condensation reaction between an appropriate indene derivative and hydrazine derivatives. This reaction can be facilitated under various conditions, including solvent-free methods or using catalytic systems that enhance yield and purity.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL for the most active derivatives in similar classes .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone | TBD | Staphylococcus aureus |
| 7b | 0.22 | Staphylococcus aureus |
| Other Derivatives | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
Hydrazones are also recognized for their anticancer potential. Studies have demonstrated that certain hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the hydrazone structure have been tested against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 4 to 17 μM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity of Hydrazones
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone | TBD | TBD |
| Aryl Hydrazones | MDA-MB-231 | 6.7 |
| Acetyl Hydrazones | A549 | 4 - 17 |
Other Biological Activities
Beyond antimicrobial and anticancer properties, hydrazones exhibit a range of other biological activities:
- Antioxidant Activity : Some hydrazones have shown significant antioxidant capabilities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Certain derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.
- Anticonvulsant Effects : Research into hydrazone derivatives has revealed potential anticonvulsant activities in animal models .
Case Studies
In a recent study focusing on the biological evaluation of novel pyrazole derivatives, several compounds were synthesized and tested for their antimicrobial and anticancer activities. The findings highlighted that modifications in the substituents significantly influenced both the potency and selectivity towards different pathogens and cancer cell lines. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of more effective therapeutic agents based on this scaffold .
Q & A
Advanced Research Question
Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinases).
MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS.
Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (oxazole oxygen) and hydrophobic regions (cyclopentyl group) .
How to resolve discrepancies in biological assay data across similar oxazole-carboxamide derivatives?
Q. Data Contradiction Analysis
- Control experiments : Validate assay conditions (e.g., pH, temperature) using reference inhibitors.
- Structural comparisons : Analyze differences in substituent electronic profiles (e.g., methoxy vs. methyl groups in ).
- Dose-response curves : Ensure linearity in activity trends at varying concentrations .
What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Advanced Research Question
- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce logP >3, enhancing aqueous solubility.
- Metabolic stability : Test in vitro liver microsomes to identify vulnerable sites (e.g., oxazole ring oxidation).
- Prodrug design : Mask carboxamide as ester derivatives for improved bioavailability .
What in vitro models are suitable for preliminary toxicity evaluation?
Advanced Research Question
- Hepatotoxicity : Primary hepatocytes or HepG2 cells exposed to 1–100 µM doses.
- Cytotoxicity : MTT assays on HEK293 cells to determine IC₅₀ values.
- hERG inhibition : Patch-clamp assays to assess cardiac risk .
How to validate the compound’s role as a building block in medicinal chemistry?
Advanced Research Question
- Fragment-based design : Couple the oxazole core with pharmacophores (e.g., thiophene in ) via amide bonds.
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for library diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
